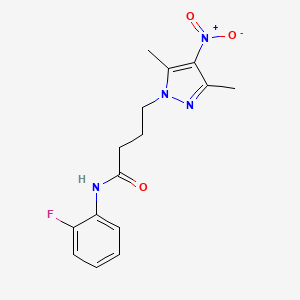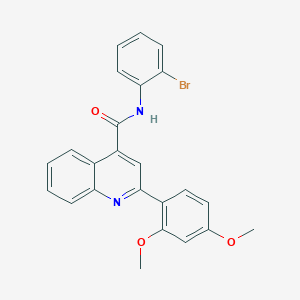
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)butanamide, also known as DNPB-F, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)butanamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and growth. This inhibition leads to cell cycle arrest and apoptosis, ultimately resulting in the anti-tumor effects observed in research studies.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)butanamide has been found to have low toxicity and does not exhibit significant side effects in animal models. It has been shown to be well-tolerated and has a favorable pharmacokinetic profile. Additionally, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)butanamide has been found to be stable in various biological fluids, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)butanamide is its potential use as a diagnostic tool for cancer imaging. It has been reported to have high specificity and sensitivity for detecting cancer cells in vitro and in vivo. However, one limitation of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)butanamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)butanamide. One potential avenue is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)butanamide and to explore its potential therapeutic applications in other diseases beyond cancer. Overall, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)butanamide shows promise as a valuable tool in scientific research and warrants further investigation.
合成法
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)butanamide involves the reaction of 3,5-dimethyl-4-nitropyrazole with 2-fluorobenzylamine and butyric anhydride. The resulting product is then purified through crystallization and recrystallization processes. This method has been reported in the literature and has been found to produce high yields of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)butanamide.
科学的研究の応用
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)butanamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor effects in vitro and in vivo, and has been found to inhibit the growth of various cancer cell lines. Additionally, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-fluorophenyl)butanamide has been studied for its potential use as a diagnostic tool for cancer imaging.
特性
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(2-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-10-15(20(22)23)11(2)19(18-10)9-5-8-14(21)17-13-7-4-3-6-12(13)16/h3-4,6-7H,5,8-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAPDFWUGZDDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6114750.png)
![1-[4-(3-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6114763.png)
![(1-{5-[(4-methoxy-3-methylbenzyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6114775.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide](/img/structure/B6114778.png)
![N-{[(5-benzyl-6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzamide](/img/structure/B6114785.png)
![ethyl 1-[(butylamino)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6114793.png)
![2-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]-1,3-benzoxazole](/img/structure/B6114798.png)
![4-bromo-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B6114805.png)


![1-(cyclobutylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6114820.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[(imidazo[1,2-a]pyridin-3-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6114825.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6114829.png)
![N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B6114835.png)